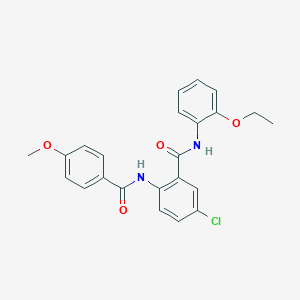
BFC1108
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BFC1108 is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BFC1108 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-aminobenzamide, 2-ethoxyaniline, and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and controlled temperature settings.
Reaction Steps: The synthesis involves multiple steps, including acylation, amidation, and purification processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
BFC1108 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of BFC1108 involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-N-(2-ethoxyphenyl)-2-aminobenzamide
- 4-methoxy-N-(2-ethoxyphenyl)benzamide
- 5-chloro-2-[(4-methoxybenzoyl)amino]benzamide
Uniqueness
BFC1108 is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
While detailed information about this compound is limited, the general structure provided here can serve as a foundation for further research. Consulting specific scientific literature and databases will provide more accurate and comprehensive information about this compound.
Propiedades
Fórmula molecular |
C23H21ClN2O4 |
|---|---|
Peso molecular |
424.9g/mol |
Nombre IUPAC |
5-chloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-3-30-21-7-5-4-6-20(21)26-23(28)18-14-16(24)10-13-19(18)25-22(27)15-8-11-17(29-2)12-9-15/h4-14H,3H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
KSBAFMQAXIHVCL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-iodo-2-(piperidin-1-ylcarbonyl)phenyl]-2-methylbenzamide](/img/structure/B505035.png)
![5-iodo-2-[(2-methylbenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B505036.png)
![5-iodo-2-[(2-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide](/img/structure/B505039.png)
![N-{4-iodo-2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B505041.png)
![N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)thiophene-2-carboxamide](/img/structure/B505043.png)
![N-{4-iodo-2-[(isopropylamino)carbonyl]phenyl}thiophene-2-carboxamide](/img/structure/B505045.png)
![N-{2-[(4-chloroanilino)carbonyl]-4-iodophenyl}thiophene-2-carboxamide](/img/structure/B505046.png)
![4-fluoro-N-{4-iodo-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B505050.png)
![4-fluoro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B505051.png)
![2-[(4-fluorobenzoyl)amino]-5-iodo-N-(3-methylphenyl)benzamide](/img/structure/B505053.png)
![2-[(4-fluorobenzoyl)amino]-5-iodo-N-(2-pyridinyl)benzamide](/img/structure/B505054.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B505055.png)
![N-[4-chloro-2-(dimethylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B505056.png)
![N-[4-chloro-2-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B505057.png)
